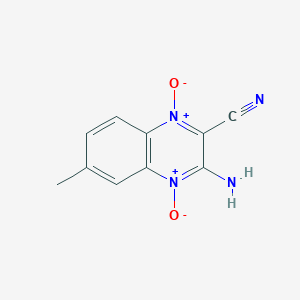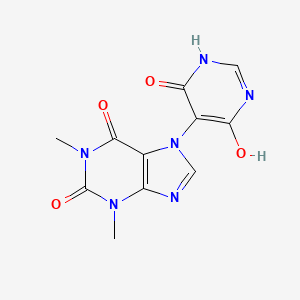
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene is a complex organic compound known for its unique structural properties. This compound features a fluoranthene core substituted with a 2,3-dihydro-1H-inden-5-yl group and three phenyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene typically involves multi-step organic reactions. The initial step often includes the preparation of the fluoranthene core, followed by the introduction of the 2,3-dihydro-1H-inden-5-yl group and the phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated fluoranthenes, Grignard reagents, and palladium catalysts. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated fluoranthene derivatives.
Aplicaciones Científicas De Investigación
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
- 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Uniqueness
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene is unique due to its combination of a fluoranthene core with a 2,3-dihydro-1H-inden-5-yl group and three phenyl groups This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
Propiedades
Número CAS |
28622-12-0 |
|---|---|
Fórmula molecular |
C43H30 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene |
InChI |
InChI=1S/C43H30/c1-4-13-30(14-5-1)38-39(31-15-6-2-7-16-31)42-35-23-11-20-29-21-12-24-36(37(29)35)43(42)40(32-17-8-3-9-18-32)41(38)34-26-25-28-19-10-22-33(28)27-34/h1-9,11-18,20-21,23-27H,10,19,22H2 |
Clave InChI |
IDHDWOFNYRIRDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C3=C(C4=C(C5=CC=CC6=C5C4=CC=C6)C(=C3C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

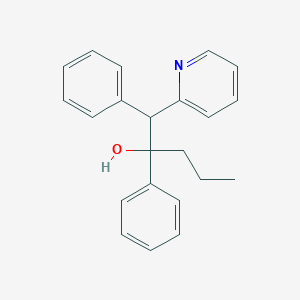
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
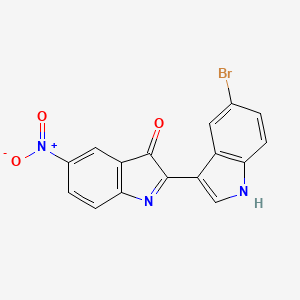
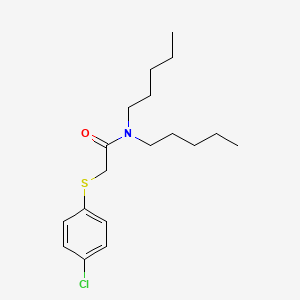
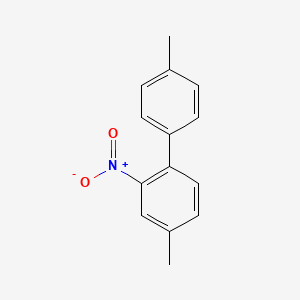
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)

![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
